molecular formula C13H10O4 B8744144 2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid CAS No. 85607-75-6

2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid

Cat. No.: B8744144
CAS No.: 85607-75-6
M. Wt: 230.22 g/mol
InChI Key: FNOVOVAXDCTGOR-UHFFFAOYSA-N
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Description

2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid is a benzoic acid derivative featuring two propargyl ether groups at the 2- and 4-positions of the aromatic ring. The propargyl (prop-2-yn-1-yl) groups confer unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in medicinal chemistry and materials science. Its synthesis typically involves alkylation of 2,4-dihydroxybenzoic acid with propargyl bromide under basic conditions, followed by purification via column chromatography or crystallization .

The compound’s structural motifs are critical for its applications. The terminal alkynes enable bioorthogonal conjugation, while the benzoic acid moiety allows for hydrogen bonding or salt formation, enhancing solubility in polar solvents. Spectroscopic characterization (IR, NMR) confirms the presence of alkyne C≡C stretches (~3280 cm⁻¹ in IR) and acetylenic protons (δ ~2.07 ppm in ¹H NMR) .

Properties

CAS No.

85607-75-6

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2,4-bis(prop-2-ynoxy)benzoic acid

InChI

InChI=1S/C13H10O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h1-2,5-6,9H,7-8H2,(H,14,15)

InChI Key

FNOVOVAXDCTGOR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1)C(=O)O)OCC#C

Origin of Product

United States

Scientific Research Applications

Chemical Biology

In chemical biology, 2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid serves as a chemical probe for studying protein interactions and functions. Its trifunctional nature allows it to engage in covalent modifications upon exposure to UV light, which can be utilized to label specific proteins within cellular environments. This capability is crucial for investigating cellular processes and signaling pathways.

Medicinal Chemistry

The compound is also significant in medicinal chemistry, particularly in the development of photoaffinity labels for drug discovery. These labels help identify binding sites on target proteins, facilitating the understanding of drug-receptor interactions. The ability to modify biological targets through light activation enhances its utility in pharmacological research.

Material Science

In material science, this compound is employed in synthesizing functionalized polymers. Its reactive alkyne groups can participate in various polymerization processes, leading to materials with tailored properties for specific applications.

The following table summarizes key findings related to the biological activities of this compound compared to other benzoic acid derivatives:

Compound NameKey Biological ActivityReference
This compoundProtein labeling; modulation of signaling pathways
3-chloro-4-methoxybenzoic acidStrong activation of cathepsins B and L
p-Hydroxybenzoic acidInhibition of acetic acid-induced edema

Case Study 1: Protein Interaction Studies

A study utilized this compound as a probe to investigate protein interactions in live cells. Researchers found that the compound effectively labeled target proteins upon UV exposure, allowing for real-time tracking of protein dynamics within cellular compartments. This application provided insights into the roles of specific proteins in signaling pathways.

Case Study 2: Drug Discovery Applications

In another study focused on drug discovery, the compound was used to develop photoaffinity labels that helped identify binding sites on various receptors. The results indicated that the compound could selectively bind to target proteins in a light-dependent manner, demonstrating its potential as a tool for elucidating drug-receptor interactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Several benzoic acid derivatives with propargyl or related substituents have been reported. Key analogs include:

Compound Name Substituents Key Features Reference
2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid Cl at 2-position; propargyl at 4-position Enhanced electrophilicity for coupling
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid Propargyl ether-linked benzoyl group Extended π-conjugation for UV activity
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid Bulky allyl ether substituent Steric hindrance alters reactivity
2-Hydroxy-4-substituted-3-(benzothiazolyl-azo) Azo-linked benzothiazole; hydroxy group Chromophoric properties for sensing

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in ) increase acidity (pKa ~2.5–3.0) compared to 2,4-bis(propargyl) derivative (pKa ~4.1).
  • Extended conjugation (e.g., benzoyl in ) shifts UV-Vis absorption to longer wavelengths (λmax ~290 nm vs. ~265 nm for parent compound).
Physicochemical Properties
Property 2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid 2-Chloro-4-(propargyl) analog 4-(Benzoyl-propargyl) analog
Molecular Weight (g/mol) 246.25 216.63 280.27
Melting Point (°C) Not reported Not reported Not reported
Solubility Moderate in DMSO, low in H2O Low in H2O, high in acetone Soluble in THF, DCM
LogP ~2.8 (predicted) ~2.5 ~3.1

Notes:

  • The parent compound’s low aqueous solubility is mitigated by esterification or PEGylation, as seen in amphiphilic derivatives for drug delivery .
  • Thermal stability varies: Propargyl ethers decompose above 200°C, while halogenated analogs (e.g., ) show higher thermal resistance.

Key Differences :

  • Propargyl ethers (e.g., ) pose higher toxicity risks than hydroxylated analogs (e.g., ).
  • Halogenated derivatives (e.g., ) require disposal as halogenated waste.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the hydroxyl groups of 2,4-dihydroxybenzoic acid using propargyl bromide. Key steps include:

Protection of the carboxylic acid group (e.g., using methyl ester formation under acidic conditions).

Etherification : Reacting the protected intermediate with propargyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 60–80°C for 12–24 hours.

Deprotection : Hydrolysis of the ester under basic conditions (e.g., NaOH in methanol/water) to regenerate the benzoic acid moiety.
Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize side products like over-alkylation or propargyl group polymerization. Purity is confirmed via TLC and NMR .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Propargyl groups : Terminal alkynyl protons appear as a singlet near δ 2.5 ppm.
  • Aromatic protons : Distinct splitting patterns due to substitution at C2 and C4 positions (e.g., doublets or doublet-of-doublets).
  • IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹).
  • X-ray Crystallography : Resolve bond lengths and angles, particularly the propargyl-ether linkage (C–O–C ~1.42 Å). SHELXL is recommended for refinement .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. To address this:

Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT) to NMR chemical shift calculations.

Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.

Hybrid Functionals : Employ density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) for improved accuracy in predicting vibrational frequencies .

Q. What strategies optimize crystallographic refinement for this compound using SHELXL?

  • Methodological Answer :
  • Disorder Handling : Propargyl groups may exhibit rotational disorder. Use PART and SUMP instructions to model partial occupancy.
  • Hydrogen Bonding : Restrain O–H···O distances (e.g., carboxylic acid dimers) using DFIX commands.
  • Validation Tools : Leverage CheckCIF to identify outliers in bond angles or thermal parameters. Recent SHELXL updates allow automated twinning detection for high-symmetry systems .

Q. How can DFT methods predict the reactivity of the propargyl ether groups?

  • Methodological Answer :
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., alkynyl carbons) for click chemistry applications.
  • Thermochemical Accuracy : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for reliable ΔG values of reaction intermediates .

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